SJA6017, also known as Calpain Inhibitor VI, is a calpain inhibitor (calpain-1; IC50 = 7.5 nM) and m-calpain (calpain-2; IC50 = 78 nM). It also inhibits cathepsins B and L (IC50s = 15 and 1.6 nM, respectively). Treatment with SJA6017 reduces apoptotic cell death, preserves spinal cord tissue and improves functional outcome. Treating calpain-induced apoptosis with this agent may be a feasible therapeutic strategy for patients with spinal cord injury.
N-(4-Fluorophenylsulfonyl)-L-Valyl-L-Leucinal
CAS No.: 190274-53-4
Cat. No.: VC0543273
Molecular Formula: C17H25FN2O4S
Molecular Weight: 372.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 190274-53-4 |
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Molecular Formula | C17H25FN2O4S |
Molecular Weight | 372.5 g/mol |
IUPAC Name | (2S)-2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-[(2S)-4-methyl-1-oxopentan-2-yl]butanamide |
Standard InChI | InChI=1S/C17H25FN2O4S/c1-11(2)9-14(10-21)19-17(22)16(12(3)4)20-25(23,24)15-7-5-13(18)6-8-15/h5-8,10-12,14,16,20H,9H2,1-4H3,(H,19,22)/t14-,16-/m0/s1 |
Standard InChI Key | WSJWUIDLGZAXID-HOCLYGCPSA-N |
Isomeric SMILES | CC(C)C[C@@H](C=O)NC(=O)[C@H](C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F |
SMILES | CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F |
Canonical SMILES | CC(C)CC(C=O)NC(=O)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)F |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Structural Composition
N-(4-Fluorophenylsulfonyl)-L-valyl-L-leucinal features a tripartite molecular architecture:
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N-terminal modification: A 4-fluorophenylsulfonyl group enhances electrophilic reactivity at the aldehyde moiety while improving metabolic stability through fluorine-induced lipophilicity .
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Dipeptide backbone: L-valyl-L-leucinal provides stereochemical specificity, ensuring optimal interaction with calpain’s substrate-binding pocket .
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Reactive aldehyde: The C-terminal leucinal aldehyde forms a covalent hemiacetal adduct with calpain’s catalytic cysteine, enabling reversible inhibition .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₅FN₂O₄S | |
Molecular Weight | 396.46 g/mol | |
Solubility | DMSO-soluble; aqueous-limited | |
SMILES Notation | O=C(NC@@HC(=O)NC@@HC=O)S(=O)(=O)c1ccc(F)cc1 |
Synthetic Methodology
The compound is synthesized via DMSO oxidation of the corresponding dipeptide alcohol precursor, yielding the reactive aldehyde group critical for calpain inhibition . This method ensures high purity and reproducibility, with nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) used for structural validation .
Pharmacological Profile
Calpain Inhibition Kinetics
SJA6017 demonstrates potent activity against both μ-calpain (calpain I) and m-calpain (calpain II), with half-maximal inhibitory concentrations (IC₅₀) of 29 nM and 58 nM, respectively . The fluorophenylsulfonyl group contributes to a 10-fold potency increase compared to non-fluorinated analogs, as shown in comparative SAR studies .
Table 2: Protease Selectivity Profile
Mechanism of Action
SJA6017 binds reversibly to the active site of calpain, forming a tetrahedral intermediate with the catalytic cysteine residue (Cys115 in μ-calpain) . This interaction prevents substrate access, effectively halting proteolysis of endogenous targets such as α-spectrin, crystallins, and motor proteins (dynein/kinesin) . The inhibitor’s cell permeability enables intracellular calpain suppression without requiring prodrug modifications .
Therapeutic Applications
Neurodegenerative Diseases
In models of Parkinson’s disease (PD), SJA6017 (100 μM) reduces MPP⁺-induced neurotoxicity in spinal motoneurons by:
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Attenuating intracellular calcium overload (↓34% vs. untreated controls) .
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Suppressing calpain-mediated spectrin breakdown (↓145 kDa fragment by 62%) .
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Preserving axonal transport via protection of dynein and kinesin from proteolytic cleavage .
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Mitigating oxidative stress (↓ reactive oxygen species by 41%) .
These effects correlate with restored membrane potential and viability in patch-clamp assays, suggesting neuroprotective utility in PD and related synucleinopathies .
Ocular Disorders
In rat lens organ culture, SJA6017 (10 μM) prevents calcium ionophore (A23187)-induced cataract formation by:
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Inhibiting crystallin proteolysis (↓82% vs. ionophore-only group) .
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Reducing lens opacity scores by 74% on a 0–4 clinical scale .
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Blocking α-spectrin degradation, a biomarker of calpain overactivation .
These findings underscore its potential as a topical therapeutic for calcium-mediated cataracts .
Future Directions
Ongoing research aims to address pharmacokinetic shortcomings through structural analogs with improved metabolic stability. Priority areas include:
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